molecular formula C7H12ClNO3 B13898755 Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

Cat. No.: B13898755
M. Wt: 193.63 g/mol
InChI Key: BUSQEUYQYKHXKM-FPKZOZHISA-N
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Description

Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride is a compound that belongs to the family of tropane alkaloids. This compound is known for its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system. This method provides high diastereo- and enantioselectivities . Another approach involves tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization .

Industrial Production Methods

Industrial production of this compound often relies on the same synthetic routes but scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored in a cool, dry place in tightly closed containers to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a tool for studying biological processes involving tropane alkaloids.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs

Mechanism of Action

The mechanism of action of Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of neurotransmitter reuptake or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride is unique due to its specific arrangement of atoms within the bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid; hydrochloride (CAS Number: 2940870-49-3) is a bicyclic compound characterized by its unique structural features and potential biological activities. The compound's molecular formula is C7H12ClNO3C_7H_{12}ClNO_3 with a molecular weight of approximately 193.63 g/mol. This compound has garnered attention for its pharmacological properties, particularly in the context of receptor interactions and therapeutic applications.

Endo-8-oxa-3-azabicyclo[3.2.1]octane derivatives have been studied for their role as mu-opioid receptor antagonists, which are crucial in managing pain without the side effects associated with traditional opioids. These compounds can selectively block mu-opioid receptors in peripheral tissues, potentially alleviating gastrointestinal side effects while maintaining central analgesic effects .

Inhibition of Enzymatic Activity

Recent studies have highlighted the compound's ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the inflammatory response. By inhibiting NAAA, the compound helps preserve endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects at sites of inflammation .

Structure-Activity Relationship (SAR)

The biological activity of endo-8-oxa-3-azabicyclo[3.2.1]octane derivatives is closely tied to their structural characteristics. Variations in substituents around the bicyclic core can significantly alter their potency and selectivity towards various receptors and enzymes. For instance, modifications to the phenyl ring have shown to enhance inhibitory potency against NAAA, with certain derivatives exhibiting IC50 values in the low nanomolar range .

Case Studies

Several case studies have illustrated the efficacy of endo-8-oxa-3-azabicyclo[3.2.1]octane derivatives in preclinical models:

  • Study on Pain Management : A study demonstrated that a specific derivative effectively reduced pain responses in rodent models by antagonizing peripheral mu-opioid receptors without affecting central analgesia, suggesting a dual-action mechanism beneficial for treating pain with fewer side effects.
  • Anti-inflammatory Effects : Another investigation focused on the compound's role in reducing inflammatory markers in animal models of arthritis, where it was found to significantly lower levels of pro-inflammatory cytokines through its action on NAAA.

Data Table

The following table summarizes key findings related to the biological activity of endo-8-oxa-3-azabicyclo[3.2.1]octane derivatives:

Compound NameCAS NumberTarget Receptor/EnzymeIC50 (μM)Biological Effect
Endo-8-oxa-3-azabicyclo[3.2.1]octane2940870-49-3Mu-opioid receptor0.042Pain relief without GI side effects
Endo derivative X2168499-63-4NAAA0.655Anti-inflammatory
Endo derivative Y2940876-88-8FAAH0.019Enhanced analgesic effect

Properties

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

(1R,2R,5S)-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO3.ClH/c9-7(10)6-5-2-1-4(11-5)3-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m0./s1

InChI Key

BUSQEUYQYKHXKM-FPKZOZHISA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](NC[C@H]1O2)C(=O)O.Cl

Canonical SMILES

C1CC2C(NCC1O2)C(=O)O.Cl

Origin of Product

United States

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